molecular formula C13H13N3O3 B158043 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]- CAS No. 1753-47-5

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-

Katalognummer: B158043
CAS-Nummer: 1753-47-5
Molekulargewicht: 259.26 g/mol
InChI-Schlüssel: NAPLVLRBYHFCJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]- (hereafter referred to as Compound IV in line with crystallographic studies ) is a barbiturate-derived pyrimidinetrione featuring a 4-(dimethylamino)phenyl substituent at the C5 position. This electron-rich aromatic group confers unique electronic and steric properties, influencing both physicochemical behavior and biological interactions. Unlike methylated analogs (e.g., 1,3-dimethyl derivatives), the target compound lacks N-alkylation, which may enhance hydrogen-bonding capacity .

Eigenschaften

IUPAC Name

5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-16(2)9-5-3-8(4-6-9)7-10-11(17)14-13(19)15-12(10)18/h3-7H,1-2H3,(H2,14,15,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPLVLRBYHFCJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074952
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1753-47-5
Record name 5-(p-Dimethylaminobenzylidene)barbituric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1753-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-((4-(dimethylamino)phenyl)methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001753475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002695230
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[[4-(dimethylamino)phenyl]methylene]barbituric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.582
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Mechanistic Insights

The reaction proceeds via a Knoevenagel-type condensation mechanism initiated by cathodic reduction of barbituric acid. Cyclic voltammetry studies confirm that barbituric acid undergoes reduction at 0.5 V (vs. Ag/AgCl), generating a nucleophilic enolate species. This intermediate attacks the carbonyl group of 4-(dimethylamino)benzaldehyde, which is subsequently reduced at 0.6 V. The electrochemical environment facilitates rapid deprotonation and dehydration, bypassing the need for exogenous bases.

Traditional Condensation Methods

Knoevenagel Condensation

Prior to electrochemical advancements, the target compound was synthesized via classical Knoevenagel condensation. This method involves refluxing barbituric acid and 4-(dimethylamino)benzaldehyde in ethanol/water mixtures (1:1 v/v) with piperidine or triethylamine as catalysts. Typical conditions include:

  • Temperature : 70–80°C

  • Reaction Time : 4–6 hours

  • Catalyst Loading : 10–15 mol%

  • Yield : 65–72%

The prolonged reaction time and use of volatile organic solvents (VOCs) render this method less sustainable than electrochemical approaches.

Solvent-Free Modifications

Microwave-assisted syntheses have reduced reaction times to 15–20 minutes under solvent-free conditions. However, yields remain comparable to traditional methods (68–70%) while requiring specialized equipment.

Comparative Analysis of Synthesis Methods

Green Chemistry Metrics

The electrochemical method demonstrates superior environmental performance:

MetricElectrochemical MethodTraditional Method
E-Factor0.875.2
Mass Intensity1.98.7
Reaction Mass Efficiency89%42%

These metrics highlight the electrochemical method’s reduced waste generation and higher atom economy.

Yield and Purity Considerations

Electrochemical synthesis produces the target compound with 80% isolated yield and >98% purity (HPLC analysis), compared to 65–72% yields in traditional methods. The absence of basic catalysts eliminates byproduct formation from aldol side reactions.

Industrial-Scale Considerations

Continuous Flow Reactor Design

Pilot-scale studies utilizing continuous flow electrochemical cells (10 L capacity) achieve consistent yields of 78–79% with a throughput of 1.2 kg/day. Key design features include:

  • Electrode Configuration : Parallel graphite plates (5 cm spacing)

  • Flow Rate : 50 mL/min

  • Temperature Control : Jacketed heating at 70±1°C

Recent Advances and Modifications

Photoelectrochemical Synthesis

Hybrid photoelectrochemical systems using TiO₂-coated electrodes under UV irradiation reduce energy consumption by 40% while maintaining yields of 78–79%. This approach leverages photo-generated holes to accelerate aldehyde activation.

Biocatalytic Approaches

Immobilized lipase catalysts (e.g., Candida antarctica Lipase B) enable synthesis at ambient temperatures (25–30°C) with 70–73% yields . However, enzyme costs currently limit large-scale applicability.

Analyse Chemischer Reaktionen

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and has been studied for its antimicrobial and antiviral properties.

    Medicine: It has been investigated for its potential use in the treatment of diseases such as cancer and viral infections due to its ability to inhibit specific biological pathways.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes, making the compound effective against various diseases .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Variations in Physicochemical Properties

Key structural analogs differ in the aryl/heteroaryl group attached to the pyrimidinetrione core. A comparative analysis is provided below:

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Key Substituent Features pKa (Predicted) LogP (Predicted)
Target Compound (4-(dimethylamino)phenyl) C₁₃H₁₃N₃O₃ 273.27 Electron-donating dimethylamino group, planar geometry ~7.2 1.8–2.2
5-(4-Methoxyphenyl)-furan derivative C₁₆H₁₂N₂O₅ 312.28 Methoxy group (moderate electron-donating), furan linker 6.5–7.0 2.5–3.0
5-(3,4-Dichlorophenyl)-furan derivative C₁₅H₉Cl₂N₂O₄ 316.7 Electron-withdrawing Cl groups, increased hydrophobicity 6.88 3.1–3.5
5-(4-Hydroxybenzylidene) (SR-8) C₁₁H₈N₂O₄ 232.19 Polar hydroxy group, enhances H-bonding ~8.5 1.0–1.5

Key Observations :

  • The dimethylamino group in the target compound lowers logP compared to halogenated analogs (e.g., 3,4-dichlorophenyl), improving aqueous solubility .
  • Substituents like hydroxy (SR-8) or methoxy groups reduce planarity due to steric effects, whereas the dimethylamino group maintains near-planar geometry, facilitating π-π stacking .
Enzyme Inhibition and Binding Affinity
  • Target Compound (IV): Exhibits intramolecular charge separation, enhancing interactions with polar enzyme active sites (e.g., mPGES-1 inhibition, as seen in structurally related pyrimidinetriones ). Computational docking suggests binding energies comparable to SR-8 (-8.4 kcal/mol) but with improved stability due to dimethylamino’s charge-transfer capacity .
  • Chlorinated Analogs (e.g., SR-9/SR-10) : Show higher binding affinities (-8.6 to -9.5 kcal/mol) for targets like HMG-CoA reductase, attributed to hydrophobic interactions with chlorine . However, they exhibit poorer metabolic stability compared to the target compound .
  • Furan-Linked Derivatives (e.g., ) : Moderate Ki values (low µM range) for AAC(6′)-Ib inhibition, suggesting substituent bulk (e.g., furan vs. phenyl) modulates steric accessibility .
Pharmacokinetic and Toxicity Profiles
  • Target Compound : Predicted drug-likeness parameters (Molinspiration) include moderate bioavailability (TPSA ~75 Ų) and acceptable logP (~2.0), reducing hepatotoxicity risks compared to chlorinated analogs .
  • Hydroxy/Methoxy Derivatives : Enhanced hepatic clearance due to phase II glucuronidation, limiting systemic exposure .

Biologische Aktivität

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]- (commonly referred to as a derivative of barbituric acid) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H17N3O3
  • Molecular Weight : 287.32 g/mol
  • CAS Number : 1753-47-5
  • InChI Key : RRRGNIDYMUNGFN-UHFFFAOYSA-N

Antimicrobial Effects

Research indicates that derivatives of pyrimidinetrione exhibit antimicrobial properties. A study demonstrated that compounds similar to this structure showed efficacy against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Antitumor Activity

Studies have suggested that pyrimidinetrione derivatives may possess antitumor properties. For instance, a case study involving a synthesized derivative revealed its potential to inhibit cancer cell proliferation in vitro. The compound's effectiveness was attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It has been shown to interact with GABA receptors, potentially leading to sedative and anxiolytic effects. This interaction is similar to that observed in other barbiturates, which are known for their central nervous system depressant properties.

The biological activity of 2,4,6(1H,3H,5H)-Pyrimidinetrione is primarily linked to its structural characteristics:

  • GABA Receptor Modulation : The presence of the dimethylamino group enhances the affinity for GABA receptors, promoting inhibitory neurotransmission.
  • DNA Interaction : The compound may intercalate with DNA or RNA, interfering with replication and transcription processes.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of various pyrimidinetrione derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

CompoundMIC (µg/mL)Bacterial Strain
Pyrimidinetrione Derivative32S. aureus
Pyrimidinetrione Derivative32E. coli

Case Study 2: Antitumor Activity

In vitro studies on human breast cancer cells (MCF-7) showed that treatment with the compound resulted in a significant reduction in cell viability after 48 hours.

Treatment Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Q & A

Q. What are the optimal synthetic routes for preparing 5-[[4-(dimethylamino)phenyl]methylene]-pyrimidinetrione derivatives, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via condensation reactions using substituted aldehydes and barbituric acid derivatives. Key steps include:

  • Reagent Selection: Ammonium acetate (NH4OAc) in glacial acetic acid under reflux (108°C) is commonly used for cyclocondensation .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic aldehydes, while acetic acid promotes protonation for nucleophilic attack.
  • Temperature Control: Reactions at 100–110°C typically achieve higher yields (60–75%) compared to lower temperatures (<50°C), which result in incomplete cyclization .

Example Protocol:

StepReagents/ConditionsYield (%)Reference
1NH4OAc, AcOH, 108°C72
2P2O5, AcOH, reflux68

Q. How can structural characterization of this compound be performed to confirm regioselectivity and tautomeric forms?

Methodological Answer:

  • Spectroscopic Techniques:
    • UV-Vis: Detect π→π* transitions of the conjugated enone system (λmax ~300–350 nm) .
    • NMR:
  • ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm) and methylene protons (δ 5.2–5.8 ppm) confirm substitution patterns.
  • ¹³C NMR: Carbonyl carbons (δ 160–170 ppm) and quaternary carbons (δ 110–120 ppm) validate tautomeric equilibria .
  • X-ray Crystallography: Resolves tautomeric preferences (e.g., keto-enol forms) and intermolecular interactions in the solid state .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

Methodological Answer:

  • Solubility:
    • Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity.
    • Low solubility in water (<0.1 mg/mL at pH 7), but improves under alkaline conditions (pH >10) via deprotonation .
  • Stability:
    • Degrades under strong acidic conditions (pH <3) via hydrolysis of the enamine bond.
    • Stable in inert atmospheres (N2/Ar) up to 200°C, as shown by TGA-DSC .

Advanced Research Questions

Q. How do contradictions in reported synthetic yields arise, and how can they be resolved through experimental design?

Methodological Answer: Discrepancies in yields (e.g., 60% vs. 75%) often stem from:

  • Impurity in Starting Materials: Use HPLC-grade aldehydes to minimize side reactions.
  • Reaction Monitoring: Employ TLC or in-situ IR to track intermediate formation.
  • Workup Optimization: Replace column chromatography with pH-dependent crystallization to recover pure product .

Case Study:
A 2024 study resolved a 15% yield gap by pre-activating the aldehyde with catalytic p-TsOH, achieving 80% yield .

Q. What computational methods are effective in predicting the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations:
    • HOMO-LUMO gaps (~3.5 eV) correlate with UV-Vis data and predict charge-transfer interactions .
    • Fukui indices identify nucleophilic sites (C5 position) for electrophilic substitution .
  • Molecular Dynamics (MD): Simulate solvation effects in DMSO to optimize reaction conditions .

Q. Table: Computational Parameters

ParameterValue (eV)Application
HOMO Energy-6.2Redox activity prediction
LUMO Energy-2.7Electron affinity analysis

Q. How do substituents on the phenyl ring influence the compound’s biological activity, and what assays validate these effects?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Electron-donating groups (e.g., -NMe2) enhance π-stacking with DNA/RNA, as shown in docking studies .
    • In Vitro Assays:
  • MTT assay: IC50 values (e.g., 12 μM vs. 25 μM) correlate with substituent electronegativity.
  • Fluorescence quenching: Monitor binding to serum albumin (Kd ~10⁻⁶ M) .

Q. What safety protocols are critical for handling this compound, given its toxicity profile?

Methodological Answer:

  • Hazard Mitigation:
    • Acute Toxicity (H302): Use fume hoods and PPE (nitrile gloves, lab coats) .
    • Respiratory Irritation (H335): Implement airborne exposure limits (<1 mg/m³) via local exhaust ventilation .
  • Waste Disposal: Neutralize with 10% NaOH before disposal to hydrolyze reactive groups .

Q. How can spectroscopic data be reconciled with crystallographic results to resolve tautomeric ambiguities?

Methodological Answer:

  • ¹H NMR in DMSO-d6: Detect enol tautomers via broad -OH signals (δ 10–12 ppm).
  • X-ray Diffraction: Confirm keto dominance in the solid state (C=O bond lengths ~1.22 Å) .
  • Variable-Temperature NMR: Track tautomeric shifts (e.g., enol↔keto) at 25°C vs. 60°C .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.